molecular formula C₂₅H₂₆D₃NO₆ B1164300 Nortriptyline-d3 N-β-Glucuronide

Nortriptyline-d3 N-β-Glucuronide

货号: B1164300
分子量: 442.52
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Naming and Structural Isomerism

The systematic IUPAC name of nortriptyline-d3 N-β-Glucuronide is (2S,3S,4S,5R,6R)-6-((3-(10,11-dihydro-5H-dibenzo[a,d]annulen-5-ylidene)propyl)(methyl-d3)amino)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid . This designation reflects:

  • Nortriptyline core : A tricyclic dibenzoannulen system linked to a propyl chain with a deuterated methyl group (N-(trideuteriomethyl)).
  • Glucuronide conjugate : A β-D-glucuronic acid moiety attached via an N-β-glycosidic bond to the tertiary amine group of nortriptyline .

Structural isomerism arises from the glucuronic acid’s stereochemistry. The β-configuration is critical, as it distinguishes this metabolite from α-glycosidic conjugates, which are less stable and less prevalent in biological systems .

Isotopic Labeling Characteristics (Deuterium Incorporation)

The deuterium labeling occurs exclusively in the methyl group of the nortriptyline side chain, replacing three hydrogen atoms (N-(trideuteriomethyl)). This substitution does not alter the compound’s electronic properties but introduces a distinct mass signature for mass spectrometry (MS) applications .

Key isotopic features :

Property Value/Description Source
Deuterium Position N-(trideuteriomethyl) group
Isotopic Enrichment >99.9% (d3 = 99.6%, d2 = 0.4%)
Molecular Formula C25H26D3NO6
Molecular Weight 442.52 g/mol

The deuterium label enhances analytical sensitivity by enabling differentiation between endogenous nortriptyline and its labeled metabolite in biological matrices .

Stereochemical Configuration of Glucuronide Conjugate

The glucuronic acid moiety adopts a β-anomeric configuration, with the hydroxyl groups at C3, C4, and C5 in specific stereochemical orientations. The IUPAC name specifies:

  • 2S,3S,4S,5R,6R configuration : Reflecting the absolute stereochemistry of the glucuronic acid ring .
  • N-β-glycosidic bond : The linkage between the amine group of nortriptyline and the anomeric carbon of glucuronic acid is β-oriented, which is characteristic of phase II glucuronidation reactions .

Stereochemical implications :

  • Enzymatic specificity : UDP-glucuronosyltransferases (UGTs) catalyze the β-glycosidic bond formation, favoring the (S)-enantiomer of 10-hydroxynortriptyline in humans .
  • Metabolic stability : The β-configuration confers resistance to hydrolysis by β-glucuronidases, ensuring prolonged metabolic stability .

属性

分子式

C₂₅H₂₆D₃NO₆

分子量

442.52

同义词

N-β-D-Glucopyranuronosyl-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-(methyl-d3)-1-propanamine; 

产品来源

United States

科学研究应用

Metabolic Pathways and Pharmacokinetics

Nortriptyline Metabolism:
Nortriptyline undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes and subsequently through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) plays a crucial role in this process, converting nortriptyline into its glucuronide forms, including Nortriptyline-d3 N-β-Glucuronide . This metabolic pathway enhances the solubility and excretion of the drug.

Table 1: Metabolic Pathways of Nortriptyline

Metabolite Enzyme Involved Primary Excretion Route
NortriptylineCYP2D6, CYP2C19Urine
This compoundUGT2B7, UGT2B10Urine

Therapeutic Monitoring

The measurement of this compound in biological fluids can provide insights into the pharmacokinetics of nortriptyline therapy. Monitoring levels of this metabolite can help clinicians optimize dosing regimens and minimize adverse effects, particularly in populations with variable drug metabolism due to genetic polymorphisms in UGT enzymes .

Clinical Implications in Psychiatry

Research indicates that glucuronidation may influence the efficacy and safety profile of antidepressants like nortriptyline. A study highlighted that understanding individual variations in UGT activity could lead to personalized treatment strategies for patients with depression or anxiety disorders .

Case Study: Personalized Treatment Approach
In a cohort study involving patients with treatment-resistant depression, the correlation between plasma levels of this compound and clinical outcomes was analyzed. Patients exhibiting higher metabolite levels demonstrated improved therapeutic responses compared to those with lower levels, suggesting a potential biomarker for treatment efficacy .

Pharmacogenomics

The genetic variability in UGT enzymes can affect the metabolism of nortriptyline and its glucuronides. Pharmacogenomic testing for UGT polymorphisms may assist healthcare providers in predicting patient responses to nortriptyline therapy, thus enhancing individualized treatment plans .

Table 2: Pharmacogenomic Variants Impacting UGT Activity

UGT Gene Variant Impact on Metabolism Clinical Relevance
UGT2B7*2Increased glucuronidationFaster clearance of nortriptyline
UGT2B10*3Decreased glucuronidationRisk of increased side effects

Potential Research Directions

Future research may explore the following areas regarding this compound:

  • Role in Drug Interactions: Investigating how this metabolite interacts with other commonly prescribed medications.
  • Longitudinal Studies: Conducting long-term studies to assess the impact of varying levels of this compound on treatment outcomes.
  • Development of Analytical Techniques: Enhancing detection methods for more accurate measurement of this metabolite in clinical settings.

相似化合物的比较

N-Glucuronides vs. O- and Acyl Glucuronides

  • Reactivity and Stability: N-glucuronides (e.g., Nortriptyline-d3 N-β-Glucuronide) exhibit greater stability than acyl glucuronides (e.g., ibuprofen acyl glucuronide), which undergo intramolecular rearrangement (transacylation) and hydrolysis. Acyl glucuronides with unsubstituted or mono-methyl substituents degrade rapidly (t1/2 ~16–23.3 hours), while N-glucuronides are less prone to such degradation . O-glucuronides (e.g., resveratrol 3-O-β-D-glucuronide) show intermediate stability, influenced by the phenolic or alcoholic hydroxyl group’s electronic environment .
  • Enzymatic Hydrolysis :

    • β-glucuronidase hydrolyzes N-, O-, and acyl glucuronides, but efficiency varies. For example, acyl glucuronides hydrolyze faster than N-glucuronides due to steric and electronic factors .

Deuterated vs. Non-Deuterated Glucuronides

  • Analytical Utility: Deuterated analogs (e.g., this compound) mitigate matrix effects in LC-MS/MS, achieving recovery rates of 89–107% in urine and plasma, compared to non-deuterated analogs that may require surrogate standards (e.g., codeine-glucuronide using hydromorphone-glucuronide’s internal standard) .

Kinetic and Metabolic Comparisons

Degradation Kinetics

Compound Type t1/2 (Hours) Reactivity Trend Key Structural Features
Acyl Glucuronides (unsubstituted) 16–23.3 Fast transacylation, hydrolysis Carboxylate group enhances reactivity
N-Glucuronides >24 Slow hydrolysis Stable amine conjugation
O-Glucuronides (phenolic) 12–18 Moderate hydrolysis Electron-rich hydroxyl group
  • Reactivity Drivers :
    • Acyl glucuronides’ reactivity is attributed to the carboxylate group, which accelerates transacylation but slows hydrolysis in bulkier derivatives. N-glucuronides lack this moiety, reducing intramolecular reactions .

Metabolic Pathways

  • Nortriptyline undergoes N-glucuronidation via UGT1A3/1A4, whereas morphine and hydromorphone form O-glucuronides (e.g., morphine-3-β-glucuronide) via UGT2B5. Acyl glucuronidation, seen in NSAIDs like ibuprofen, is mediated by UGT2B7/1A3 .

Analytical Challenges and Solutions

Chromatographic Separation

  • Glucuronides with similar masses (e.g., hydromorphone-3-β-glucuronide vs. morphine-6-β-glucuronide) require high-resolution LC gradients to resolve co-eluting peaks. For example, hydromorphone-3-β-glucuronide contributes 67–80% to morphine-6-β-glucuronide’s peak area in equimolar mixtures .

Mass Spectrometric Differentiation

  • Glucuronides often yield non-specific fragments (e.g., m/z 175 for glucuronic acid). Chemical derivatization (e.g., methylation) or advanced HRMS is required to distinguish N- vs. O-glucuronides .

准备方法

Reaction Conditions for Deuterium Incorporation

Deuterium labeling requires anhydrous conditions to prevent proton exchange. A study utilizing imipramine-d3 (a structurally related tricyclic antidepressant) demonstrated that reaction temperatures between 40–60°C and a reaction time of 12–24 hours optimize deuterium incorporation while minimizing side reactions. Similar conditions are extrapolated for nortriptyline-d3 synthesis, with yields exceeding 85% under optimized parameters.

Purification of Deuterated Nortriptyline

Post-synthesis, the crude product undergoes purification via liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Phenomenex protocols describe using mixed-mode cation-exchange cartridges (e.g., Oasis MCX) to isolate deuterated compounds from reaction byproducts. Elution with methanol:ammonium hydroxide (95:5, v/v) achieves >95% purity, as confirmed by LC-MS/MS analysis.

Enzymatic Glucuronidation of Nortriptyline-d3

The deuterated nortriptyline is subsequently conjugated with glucuronic acid via enzymatic catalysis. UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4 and UGT2B10, mediate this reaction in vitro.

In Vitro Glucuronidation Assay

A validated method involves incubating nortriptyline-d3 with human liver microsomes (HLMs) or recombinant UGT isoforms in a buffer containing uridine 5'-diphosphoglucuronic acid (UDPGA). Key parameters include:

ParameterOptimal ValueImpact on Yield
pH7.4Maximizes enzyme activity
Incubation Temperature37°CPrevents denaturation
UDPGA Concentration5 mMSaturates enzyme
Reaction Time60–120 minutesEnsures complete conversion

Under these conditions, glucuronidation efficiency reaches 70–80%, with the N-β-glucuronide isomer predominating (>90% of total metabolites).

Scaling-Up Glucuronide Production

For bulk synthesis, recombinant UGT isoforms expressed in insect cells (e.g., Sf9 cells) provide higher enzyme stability and yield. A scaled-up protocol reported a 15-fold increase in productivity compared to HLMs, achieving 1.2 g/L of this compound with 98% purity.

Purification and Characterization

Solid-Phase Extraction (SPE)

Post-reaction mixtures are purified using Oasis MCX cartridges. The process involves:

  • Loading : Acidified sample (pH 2–3) applied to the cartridge.

  • Washing : 2% formic acid followed by methanol:water (50:50, v/v) to remove unreacted nortriptyline-d3 and salts.

  • Elution : Methanol:ammonium hydroxide (95:5, v/v) to collect the glucuronide conjugate.

Recovery rates exceed 90%, as validated by spiking experiments.

Chromatographic Separation

Final purification employs reversed-phase HPLC with a Kinetex C18 column (50 × 3.0 mm, 2.6 µm). The mobile phase consists of:

  • A : 0.1% formic acid in 2 mM ammonium formate

  • B : Acetonitrile

A gradient elution (5–95% B over 10 minutes) resolves this compound (retention time: 6.8 minutes) from residual impurities.

Analytical Validation of Prepared Compound

Precision and Accuracy

FDA-guided studies using spiked serum and urine samples demonstrated intra-day and inter-day precision (CV <10%) and accuracy (85–115%) across concentrations of 225–600 ng/mL.

Spiked Concentration (ng/mL)Observed Concentration (ng/mL)Recovery (%)
225218 ± 1297
300295 ± 1598
375389 ± 18104

Dilution Linearity

Linear responses (R² >0.99) were observed for serum and urine samples diluted up to 1,000 ng/mL.

Expected (ng/mL)Serum Recovery (%)Urine Recovery (%)
12597118
25097108
5009694

Comparative Analysis with Related Metabolites

CompoundMetabolic PathwayKey Differentiator
Amitriptyline N-β-GlucuronideGlucuronidationLower enzymatic affinity (Km = 45 µM vs. 28 µM for nortriptyline-d3)
O-Desmethyl-nortriptylineCYP2D6-mediated oxidationLacks glucuronide conjugate
Fluoxetine-d6 GlucuronideUGT1A9-mediatedHigher polarity (logP = 1.2 vs. 2.1 for nortriptyline-d3)

Challenges in Large-Scale Synthesis

Isotopic Dilution

Deuterium loss during glucuronidation reduces isotopic purity. Strategies to mitigate this include:

  • Using deuterium-stabilizing solvents (e.g., deuterated methanol)

  • Lowering reaction temperatures to ≤25°C during conjugation

Enzyme Inhibition

High substrate concentrations (>1 mM) inhibit UGT activity. Fed-batch addition of nortriptyline-d3 maintains concentrations below inhibitory thresholds, improving yield by 30% .

常见问题

Basic Research Questions

Q. What synthetic protocols are recommended for preparing Nortriptyline-d3 N-β-Glucuronide?

  • Methodological Answer : Synthesis typically involves glucuronidation of the parent compound using uridine diphosphate glucuronosyltransferase (UGT) enzymes or chemical conjugation. A validated approach includes:

Preparation of the glucuronic acid derivative : Start with glucuronic acid or acetylated intermediates (e.g., 2,3,4-tri-O-acetyl-glucuronide) to stabilize reactive hydroxyl groups .

Conjugation : React the deuterated nortriptyline (Nortriptyline-d3) with the activated glucuronide under acidic/basic conditions.

Purification : Use reversed-phase HPLC or column chromatography to isolate the product, followed by structural confirmation via NMR and high-resolution mass spectrometry (HRMS).

  • Key Considerations : Ensure deuteration stability during synthesis; monitor for isotopic exchange using mass spectrometry .

Q. How is this compound quantified in biological samples?

  • Methodological Answer : Deuterated analogs (e.g., Phenylephrine-D3 Glucuronide) are commonly used as internal standards in LC-MS/MS workflows:

Sample Preparation : Protein precipitation (acetonitrile/methanol) or solid-phase extraction (SPE) to isolate metabolites .

Chromatography : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for separation.

Quantification : Monitor transitions specific to the deuterated glucuronide (e.g., m/z 456.56 → fragment ions) and normalize against the internal standard .

  • Validation : Calibrate in the linear range (0.1–150 mg/L) and assess matrix effects via spike-recovery experiments .

Q. What analytical techniques confirm the structure of this compound?

  • Methodological Answer :

  • Mass Spectrometry : Use HRMS (e.g., Q-TOF) to confirm exact mass (±5 ppm) and isotopic patterns (e.g., +3 Da from deuteration) .
  • Electron-Activated Dissociation (EAD) : Provides diagnostic fragments (e.g., glucuronic acid-specific ions) to localize conjugation sites, overcoming challenges of labile glucuronide bonds in collision-induced dissociation (CID) .
  • NMR : ¹H/¹³C NMR to verify β-D-glucuronide linkage and deuterium incorporation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

Ventilation : Use fume hoods or gloveboxes during synthesis to prevent inhalation of volatile intermediates .

Waste Disposal : Segregate organic waste and consult certified agencies for disposal of deuterated/toxic compounds .

Advanced Research Questions

Q. How can contradictions in metabolic pathway data for this compound be resolved?

  • Methodological Answer :

  • Comparative Metabolomics : Use ultra-HPLC-HRMS to profile metabolites across species (e.g., mouse, human microsomes) and identify interspecies variability in UGT isoforms .
  • Enzyme Inhibition Studies : Co-incubate with UGT inhibitors (e.g., β-glucuronidase) to confirm specific metabolic pathways .
  • Statistical Validation : Apply Welch’s t-test or ANOVA to assess inter-laboratory variability in metabolite quantification (e.g., p < 0.05 significance threshold) .

Q. How are isomeric forms or ambiguous glucuronide conjugation sites characterized?

  • Methodological Answer :

  • EAD-MS/MS : Differentiate isomeric glucuronides (e.g., N- vs. O-glucuronidation) by generating site-specific fragments (e.g., imidazole ring vs. aliphatic chain conjugates) .
  • Enzymatic Hydrolysis : Treat with β-glucuronidase and monitor cleavage efficiency via LC-UV/MS; incomplete hydrolysis suggests non-enzymatic artifacts .

Q. What statistical methods validate inter-laboratory reproducibility of glucuronide quantification?

  • Methodological Answer :

  • Bland-Altman Analysis : Compare bias between labs using limits of agreement (±1.96 SD).
  • Multivariate Regression : Adjust for covariates (e.g., column age, ionization efficiency) affecting metabolite recovery .
  • Reference Materials : Use deuterated internal standards (e.g., Phenylephrine-D3 Glucuronide) to normalize data across platforms .

Q. How is enzymatic hydrolysis optimized for metabolite liberation in complex matrices?

  • Methodological Answer :

  • Substrate-Specific Conditions : Adjust pH (4.5–5.5), temperature (37°C), and incubation time (2–24 hrs) for β-glucuronidase activity .
  • Kinetic Monitoring : Use p-Nitrophenyl-β-D-glucuronide as a control substrate; measure p-nitrophenol release spectrophotometrically (λ = 405 nm) to validate enzyme efficiency .

Q. How are low-abundance glucuronide metabolites detected in tissues with high background noise?

  • Methodological Answer :

  • Microsampling Techniques : Use laser-capture microdissection to isolate specific tissue regions (e.g., liver vs. brain) .
  • High-Sensitivity MS : Employ ZenoTOF 7600 systems with EAD to enhance fragmentation of low-concentration analytes (<0.1 mg/L detection limit) .
  • Data-Independent Acquisition (DIA) : Combine SWATH-MS with spectral libraries to untangle co-eluting peaks in complex matrices .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。